molecular formula C13H13NO3 B12514456 Ethyl 2-methoxyquinoline-5-carboxylate

Ethyl 2-methoxyquinoline-5-carboxylate

Cat. No.: B12514456
M. Wt: 231.25 g/mol
InChI Key: NEHZPRRPRIHSBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methoxyquinoline-5-carboxylate typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxyquinoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives .

Mechanism of Action

The exact mechanism of action of ethyl 2-methoxyquinoline-5-carboxylate is not well-understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Ethyl 2-methoxyquinoline-5-carboxylate can be compared to other quinoline derivatives, such as:

Conclusion

This compound is a versatile compound with significant potential in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with multiple molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 2-methoxyquinoline-5-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-5-4-6-11-9(10)7-8-12(14-11)16-2/h4-8H,3H2,1-2H3

InChI Key

NEHZPRRPRIHSBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=NC2=CC=C1)OC

Origin of Product

United States

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